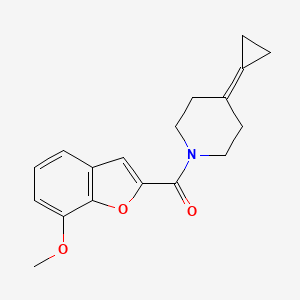
(4-Cyclopropylidenpiperidin-1-yl)(7-Methoxybenzofuran-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that features a unique combination of a cyclopropylidene group, a piperidine ring, and a methoxybenzofuran moiety
Wissenschaftliche Forschungsanwendungen
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound’s unique properties are utilized in developing new materials and chemical processes .
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various proteins and enzymes, influencing their activity .
Mode of Action
This could result in alterations to cellular processes, potentially leading to the observed effects .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, potentially through their interaction with key enzymes and proteins .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and benzofuran intermediates, followed by their coupling under specific conditions. For instance, the piperidine derivative can be synthesized through reductive amination, while the benzofuran moiety can be prepared via cyclization reactions involving appropriate starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield benzofuran-2,3-dione, while reduction of the carbonyl group may produce the corresponding alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(4-Fluorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(3,4-Dichlorobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
- **(4-Bromobenzyl)piperidin-4-yl](4-fluorophenyl)methanol
Uniqueness
(4-Cyclopropylidenepiperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropylidene group adds rigidity to the molecule, potentially enhancing its stability and specificity in interactions .
Eigenschaften
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-15-4-2-3-14-11-16(22-17(14)15)18(20)19-9-7-13(8-10-19)12-5-6-12/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOKTBJSBKEZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(=C4CC4)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














